5-Iodo-6-nitroquinoline
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Overview
Description
5-Iodo-6-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of both iodine and nitro groups on the quinoline ring makes this compound a compound of interest for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-nitroquinoline typically involves the iodination of 6-nitroquinoline. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the quinoline ring in the presence of an oxidizing agent such as nitric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and solvents that can be recycled and reused is also common in industrial settings to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-6-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical for reducing the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though care must be taken due to the potential for over-oxidation.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, replacing iodine with a methoxy group yields 5-methoxy-6-nitroquinoline.
Reduction Reactions: Reduction of the nitro group yields 5-iodo-6-aminoquinoline.
Scientific Research Applications
5-Iodo-6-nitroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-6-nitroquinoline involves its interaction with specific molecular targets. For instance, the compound can act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can participate in redox reactions, generating reactive oxygen species that can induce cellular damage in microbial or cancer cells. The iodine atom can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
5-Fluoro-6-nitroquinoline: Similar in structure but with a fluorine atom instead of iodine.
5-Chloro-6-nitroquinoline: Contains a chlorine atom, offering different reactivity and biological properties.
5-Bromo-6-nitroquinoline: Bromine substitution provides unique chemical and biological characteristics.
Uniqueness: 5-Iodo-6-nitroquinoline is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius of iodine compared to fluorine, chlorine, and bromine can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C9H5IN2O2 |
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Molecular Weight |
300.05 g/mol |
IUPAC Name |
5-iodo-6-nitroquinoline |
InChI |
InChI=1S/C9H5IN2O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H |
InChI Key |
ALSKPMNAGFSBIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2I)[N+](=O)[O-])N=C1 |
Origin of Product |
United States |
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